molecular formula C17H17NO2S B1337710 (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid CAS No. 84888-38-0

(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid

Cat. No. B1337710
CAS RN: 84888-38-0
M. Wt: 299.4 g/mol
InChI Key: SFRBQYRAZQGDPW-INIZCTEOSA-N
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Description

“®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid” is a chemical compound. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-sensitive protecting group for amines . It’s used in capillary electrophoresis and acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .


Synthesis Analysis

The synthesis of fluorenones, which are part of the structure of the compound, can be achieved by aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .


Molecular Structure Analysis

The molecular structure of the compound is complex. The fluorenyl part of the molecule has a three-ring structure, with the methyloxycarbonyl group attached to one of the outer rings .


Chemical Reactions Analysis

The compound, due to the presence of the Fmoc group, is sensitive to base . This means it can participate in reactions where the Fmoc group is removed under basic conditions.

Scientific Research Applications

Chemical Reactivity and Applications

Compounds with open thiogroups, such as 1,2,4-triazole-3-thione derivatives, show high antioxidant and antiradical activity, suggesting potential for biochemical applications involving radiation protection and biochemical process modulation in patients. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine highlights their significance in chemical transformations and pharmacological activities, indicating the broader relevance of thio-containing compounds in medical and biochemical research (Kaplaushenko, 2019).

Biochemical and Analytical Implications

Low-molecular-weight (LMW) thiols, such as glutathione, cysteine, and related compounds, play critical roles in cellular redox homeostasis and respond to stress factors. The discussion on thiocysteine, cysteamine, homocysteine, lipoic acid, and other volatile thiols underscores the importance of thiol-containing compounds in plant metabolism, possibly implicating similar importance in the study of "(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid" for understanding cellular processes and stress responses (Pivato, Fabrega-Prats, & Masi, 2014).

Amino Acid and Protein Research

The utilization of amino acids and proteins in cancer cachexia research, utilizing techniques such as nitrogen balance, 3-methylhistidine excretion, and tracer studies to evaluate human amino acid metabolism, reveals the complexity of protein and amino acid dynamics in pathological conditions. This suggests a potential interest in the metabolic pathways and therapeutic interventions related to amino acids and their derivatives, including "(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid" in the context of disease states and metabolic research (Pisters & Pearlstone, 1993).

properties

IUPAC Name

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRBQYRAZQGDPW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427156
Record name CHEMBL392255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid

CAS RN

84888-38-0
Record name S-(9H-Fluoren-9-ylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84888-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEMBL392255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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